molecular formula C8H14N2O2 B8449460 2-Isopropyl-4,5-bis(hydroxymethyl) imidazole

2-Isopropyl-4,5-bis(hydroxymethyl) imidazole

Cat. No. B8449460
M. Wt: 170.21 g/mol
InChI Key: QSLDNQDWZXDJRW-UHFFFAOYSA-N
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Patent
US05514811

Procedure details

26.3 Grams (15.6 mmol) of a 4.2% chlorine-carbon tetrachloride solution was dropwisely added to a solution consisting of 2.52 g (14.8 mmol) of the 2-isopropyl-4,5-bis(hydroxymethyl) imidazole and 200 ml of ethanol maintaining a temperature of 40° C. with stirring. After the dropwise addition has been finished, the stirring was continued at 40° C. for one hour and, then, the solvent was distilled off under reduced pressure. After the residual brown oil was dissolved in water, sodium carbonate was added thereto to make the mixture alkaline. The mixture was evaporated again under reduced pressure. The obtained resulting solid product was extracted with ethanol, the extract was evaporated under reduced pressure, and the resulting solid product was extracted with cold water. 0.71 Grams of the starting 2-isopropyl-4,5-bis(hydroxymethyl) imidazole was recovered as the extraction residue, and the extract after evaporate under reduced pressure was subjected to the column chromatography (silica gel-acetone) to obtain a 2-isopropyl-4-chloro-5-(hydroxymethyl) imidazole in an amount of 0.56 g (yield, 30.3% with respect to the starting material consumed). By using acetonitrile, the compound was further refined. The TLC and spectra of this compound were measured to be the same as those of Example 4.
Name
chlorine carbon tetrachloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.52 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClCl.[C:3]([Cl:7])(Cl)(Cl)Cl.[CH:8]([C:11]1[NH:12][C:13]([CH2:18][OH:19])=C(CO)[N:15]=1)([CH3:10])[CH3:9]>C(O)C>[CH:8]([C:11]1[NH:12][C:13]([CH2:18][OH:19])=[C:3]([Cl:7])[N:15]=1)([CH3:10])[CH3:9] |f:0.1|

Inputs

Step One
Name
chlorine carbon tetrachloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl.C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
2.52 g
Type
reactant
Smiles
C(C)(C)C=1NC(=C(N1)CO)CO
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a temperature of 40° C.
ADDITION
Type
ADDITION
Details
After the dropwise addition
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
After the residual brown oil was dissolved in water
ADDITION
Type
ADDITION
Details
sodium carbonate was added
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated again under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained resulting solid product
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethanol
CUSTOM
Type
CUSTOM
Details
the extract was evaporated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the resulting solid product was extracted with cold water
CUSTOM
Type
CUSTOM
Details
0.71 Grams of the starting 2-isopropyl-4,5-bis(hydroxymethyl) imidazole was recovered as the extraction residue
EXTRACTION
Type
EXTRACTION
Details
the extract
CUSTOM
Type
CUSTOM
Details
after evaporate under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)C=1NC(=C(N1)Cl)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.